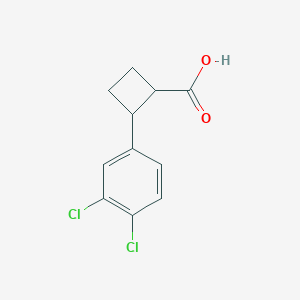

2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of cyclobutanecarboxylic acid, which is a part of the compound , can be achieved via several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain. One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .Molecular Structure Analysis

The molecular structure of “1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid” is represented by the InChI code: 1S/C11H10Cl2O2/c12-8-3-2-7 (6-9 (8)13)11 (10 (14)15)4-1-5-11/h2-3,6H,1,4-5H2, (H,14,15) .Chemical Reactions Analysis

Cyclobutanecarboxylic acid, a part of the compound , is an intermediate in organic synthesis. For example, it is a precursor to cyclobutylamine . The chemical reactivity of cyclobutanecarboxylic acid chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation .Physical And Chemical Properties Analysis

Cyclobutanecarboxylic acid is a colorless nonvolatile liquid. It has a molar mass of 100.117 g·mol −1, a high melting point due to the strong intermolecular forces from its carboxyl group, and a characteristic sharp odor .科学的研究の応用

Reactive Crystals and Solid-State Photodimerization

A study by Nakanishi, Hirakawa, and Nakanishi (1979) explored the solid-state photodimerization of 3,4-dichlorocinnamic acid, which leads to the formation of a compound closely related to 2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid. This process involves the irradiation of 3,4-dichlorocinnamic acid crystals dispersed in hydrocarbons, resulting in the creation of β-truxinic acid type dimer. This dimer incorporates hydrocarbons, affecting the reaction rate and crystallinity of the product. The study provides insights into the potential applications of such compounds in crystal engineering and photochemistry (Nakanishi et al., 1979).

Molecular Docking and Structural Studies

Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies of compounds closely related to 2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid. This research focused on spectroscopic and structural investigations of dichlorophenyl amino derivatives, analyzing their stability, reactivity, and potential as nonlinear optical materials. The study highlights the potential of these compounds in the field of materials science and pharmacology (Vanasundari et al., 2018).

Structural Analysis and Conformation Studies

Reisner et al. (1983) conducted an in-depth study on the structure and conformation of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, which are structurally similar to 2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid. This research offers insights into the crystallographic properties of such compounds, contributing to a better understanding of their chemical behavior and potential applications in crystallography and molecular design (Reisner et al., 1983).

Planarity and Crystal Structure Analysis

Shabir et al. (2020) explored the planarity of the cyclobutane ring in the crystal of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutanecarboxylate, which shares structural similarities with 2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid. The study involved synthesizing the compound and analyzing its molecular and crystal structures using X-ray analysis. This research contributes to the understanding of molecular geometry, bond interactions, and crystal packing, which are crucial for the development of new materials and pharmaceuticals (Shabir et al., 2020).

Safety and Hazards

特性

IUPAC Name |

2-(3,4-dichlorophenyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O2/c12-9-4-1-6(5-10(9)13)7-2-3-8(7)11(14)15/h1,4-5,7-8H,2-3H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEDFIAXNJMHCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)cyclobutane-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412990.png)

![1-{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2412994.png)

![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-1-naphthylacetamide](/img/structure/B2412995.png)

![3-allyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412996.png)

![4-Chloro-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2413011.png)